(4-Bromo-3-fluorophenyl)methylamine is a chemical compound with the molecular formula and a molecular weight of 274.17 g/mol. This compound is primarily utilized in research settings due to its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry. It is known for its potential biological activities and interactions with various biomolecules, making it a subject of interest in both chemistry and biology.
This compound is classified as an amine, specifically a substituted benzylamine. Its structure features a bromine atom and a fluorine atom attached to a phenyl ring, contributing to its distinct chemical behavior. It is often sourced from chemical suppliers that specialize in research-grade materials, ensuring high purity levels suitable for scientific applications .
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the nucleophilic substitution reaction between 4-bromo-3-fluorobenzyl chloride and 3-methylbutan-2-amine. The reaction is usually conducted under controlled conditions with the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack on the electrophilic carbon of the benzyl chloride.
Reaction Conditions:
The molecular structure of (4-Bromo-3-fluorophenyl)methylamine can be represented using various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.17 g/mol |
| IUPAC Name | N-[(4-bromo-3-fluorophenyl)methyl]-3-methylbutan-2-amine |
| InChI | InChI=1S/C12H17BrFN/c1-8(2)9(3)15-7-10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,7H2,1-3H3 |
| InChI Key | DERGQKLUSZSIEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)NCC1=CC(=C(C=C1)Br)F |
The structure features a phenyl ring substituted with bromine and fluorine atoms, along with an amine functional group that enhances its reactivity.
(4-Bromo-3-fluorophenyl)methylamine can participate in several types of chemical reactions:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium hydroxide or potassium carbonate | Aprotic solvent |
The physical properties of (4-Bromo-3-fluorophenyl)methylamine include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: